3-Cyanothiophene-2-sulfonyl chloride
Description
Significance of Thiophene (B33073) Scaffolds in Modern Chemical Research
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in organic chemistry. mdpi.comnih.gov Its derivatives are integral components in a vast array of natural and synthetic compounds with wide-ranging applications in medicinal chemistry, materials science, and the pharmaceutical industry. mdpi.comresearchgate.net The thiophene ring's unique electronic properties, including its ability to engage in π-π stacking interactions, make it a valuable component in the design of organic electronic materials such as those used in organic thin-film transistors and photovoltaics. mdpi.comnumberanalytics.com
In the realm of medicinal chemistry, the thiophene nucleus is considered a significant pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Thiophene-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. researchgate.netucla.edu The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between a drug molecule and its biological target. nih.gov Furthermore, the thiophene ring is often used as a bioisostere for the phenyl ring in drug design, allowing for the modification of a compound's physicochemical properties, such as solubility and lipophilicity, to improve its efficacy and pharmacokinetic profile. nih.govresearchgate.net
Role of Sulfonyl Chlorides as Versatile Synthetic Intermediates
Sulfonyl chlorides are a class of highly reactive organosulfur compounds that serve as important intermediates in organic synthesis. magtech.com.cn Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide variety of nucleophiles. This reactivity allows for the facile formation of sulfonamides, sulfonates, and other sulfur-containing functional groups. nih.gov
The synthesis of sulfonamides, in particular, is a cornerstone of medicinal chemistry, as this functional group is present in a large number of therapeutic agents with diverse applications. rsc.org Sulfonyl chlorides are also employed in the synthesis of dyes, pigments, and as initiators for certain types of polymerization reactions. quora.com The versatility of sulfonyl chlorides is further demonstrated by their use in the postsynthetic modification of complex structures like metal-organic frameworks (MOFs), enabling the introduction of specific functionalities to tailor the material's properties for applications in gas adsorption, separation, and catalysis. rsc.org
Contextualizing 3-Cyanothiophene-2-sulfonyl Chloride as a Multifunctional Building Block
This compound integrates the key features of both thiophene scaffolds and sulfonyl chlorides into a single, multifunctional molecule. The presence of three distinct reactive sites—the sulfonyl chloride, the nitrile group, and the thiophene ring itself—makes it a highly valuable building block for the synthesis of complex heterocyclic systems.
The sulfonyl chloride group provides a reactive handle for the introduction of a wide range of substituents through nucleophilic substitution. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering numerous avenues for further functionalization. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the heterocyclic core. This combination of reactive sites allows for a modular and divergent approach to the synthesis of novel compounds with potential applications in drug discovery and materials science. Thiophene derivatives, in general, are recognized as valuable building blocks for creating more complex structures. rsc.orgnih.govmdpi.comresearchgate.net
Table 1: Physicochemical Properties of Thiophene-2-sulfonyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C4H3ClO2S2 |
| Molecular Weight | 182.65 g/mol |
| Melting Point | 30-32 °C |
| Boiling Point | 130-132 °C at 14 mm Hg |
| Appearance | White to off-white solid |
| Solubility | Reacts with water |
Data sourced from various chemical suppliers and databases. chemicalbook.com
Scope and Academic Focus of the Research Outline
The academic interest in this compound and related structures lies in its potential to serve as a scaffold for the development of novel compounds with tailored properties. Research efforts are often directed towards exploring the differential reactivity of its functional groups to achieve selective transformations. The development of new synthetic methodologies that utilize this building block to access libraries of diverse thiophene derivatives is a key area of investigation.
Furthermore, the synthesis of novel heterocyclic systems derived from this compound allows for the systematic study of structure-activity relationships. By modifying the substituents on the thiophene ring and the nature of the group attached to the sulfonyl moiety, researchers can fine-tune the electronic and steric properties of the molecule to optimize its performance in a given application, be it as a therapeutic agent or a component in an organic electronic device. The kinetics of reactions involving similar compounds, such as 2-thiophenesulfonyl chloride with anilines, have been studied to understand their reactivity. chemicalbook.com
Table 2: Chemical Identifiers for Related Thiophene Sulfonyl Chlorides
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| Thiophene-2-sulfonyl chloride | 16629-19-9 | C4H3ClO2S2 |
| Thiophene-3-sulfonyl chloride | 51175-71-4 | C4H3ClO2S2 |
| 2-Cyanothiophene-3-sulfonyl chloride | Not readily available | C5H2ClNO2S2 |
Data sourced from PubChem and other chemical databases. uni.lusigmaaldrich.comnist.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-cyanothiophene-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBCVGNVCZQZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C#N)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935063-10-7 | |
| Record name | 3-cyanothiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Cyanothiophene 2 Sulfonyl Chloride
Strategies for the Construction of the 3-Cyanothiophene Core
Multi-component Reactions for 3-Cyanothiophene Formation
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.com This approach is particularly valuable for creating molecular diversity and complexity in a convergent manner.
One of the most prominent MCRs for the synthesis of substituted thiophenes is the Gewald reaction . wikipedia.orgderpharmachemica.comorganic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form a 2-aminothiophene. wikipedia.org While the classic Gewald reaction yields 2-aminothiophenes, variations of this reaction can be employed to generate 3-cyanothiophenes. For instance, a three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur has been reported to produce 2-aryl-3-cyanothiophenes as major products. rsc.org
Recently, a metal-free, three-component cascade annulation has been described for the one-pot synthesis of multiply substituted 3-cyanothiophenes from 3-oxo-nitriles, enones, and elemental sulfur. researchgate.net Another variation utilizes carbonyl compounds and malononitrile with sodium polysulfide under catalyst-free, ultrasound-assisted conditions in water. researchgate.net
Ring-Closing Reactions for Thiophene (B33073) Ring Assembly
Ring-closing reactions, also known as cyclization reactions, are fundamental strategies for the synthesis of heterocyclic compounds like thiophene. nih.govwikipedia.org These reactions typically involve the formation of one or two bonds to close a pre-existing acyclic precursor.
A notable example is the Fiesselmann thiophene synthesis , which allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base. wikipedia.org A variation of this synthesis, starting from a cyclic β-ketoester and thioglycolic acid, can lead to 3-aminothiophenes if the substrate contains a nitrile group instead of an ester. wikipedia.org
Another approach involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source, a reaction known as the Paal-Knorr thiophene synthesis . derpharmachemica.com While this method is a major route to substituted thiophenes, its direct application to 3-cyanothiophenes may be less straightforward.
Functionalization of Pre-formed Thiophene Systems
An alternative to building the thiophene ring from scratch is to introduce the desired functional groups onto a pre-existing thiophene nucleus. derpharmachemica.com This can be achieved through various substitution reactions. For instance, a cyano group can be introduced at the 3-position of a thiophene ring through methods such as the cyanation of a 3-halothiophene or the dehydration of a 3-carboxamide. The introduction of a cyano group at the 3-position of thiophene is significant as it can result in polymers with deep molecular orbital energy levels, making them promising for organic semiconductor materials. google.com
Introduction of the Sulfonyl Chloride Moiety at the C-2 Position
Once the 3-cyanothiophene core is in place, the next step is the introduction of the sulfonyl chloride group at the C-2 position. This is typically achieved through the chlorosulfonation of the thiophene ring or the oxidative chlorination of a corresponding thiol precursor.
Oxidative Chlorination of Thiol Precursors
A common and effective method for the synthesis of sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives. organic-chemistry.orgorganic-chemistry.org This transformation involves the oxidation of the sulfur atom and the concurrent introduction of a chlorine atom.
Direct Oxidation Methods (e.g., H₂O₂/ZrCl₄, H₂O₂/SOCl₂, Oxone-KX)
Several reagent systems have been developed for the direct oxidative conversion of thiols to sulfonyl chlorides under mild conditions.
H₂O₂/ZrCl₄ : Hydrogen peroxide in the presence of zirconium tetrachloride is a highly efficient reagent for the direct oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.net This method offers high yields, very short reaction times, and mild reaction conditions, avoiding the use of harsh reagents. organic-chemistry.orgresearchgate.net
H₂O₂/SOCl₂ : The combination of hydrogen peroxide and thionyl chloride is a highly reactive system for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is known for its excellent yields and extremely fast reaction times. researchgate.netorganic-chemistry.org
Oxone-KX : A simple and rapid method for the synthesis of sulfonyl chlorides involves the oxyhalogenation of thiols and disulfides with Oxone-KX (where X is Cl or Br) in water. rsc.orgscispace.com This approach is environmentally friendly and provides high yields under mild conditions. rsc.org
Data Tables
Table 1: Comparison of Reagents for Oxidative Chlorination of Thiols
| Reagent System | Key Advantages | Reference |
| H₂O₂/ZrCl₄ | High yields, short reaction times, mild conditions | organic-chemistry.orgresearchgate.net |
| H₂O₂/SOCl₂ | Excellent yields, very fast reactions | organic-chemistry.orgresearchgate.netorganic-chemistry.org |
| Oxone-KX | Environmentally friendly (uses water as solvent), mild conditions | rsc.orgscispace.com |
Metal-Free Oxidative Chlorination Protocols
Metal-free oxidative chlorination offers an alternative to traditional methods that often rely on metal catalysts. These protocols typically involve the oxidation of a corresponding thiol or disulfide precursor in the presence of a chlorinating agent. A common approach employs reagents like N-chlorosuccinimide (NCS) in combination with an acid source to convert thiols into sulfonyl chlorides. organic-chemistry.org Another environmentally conscious method utilizes bleach (sodium hypochlorite) for the oxidative chlorosulfonation of S-alkyl isothiourea salts, which are derived from the corresponding thiophene thiol. organic-chemistry.org These methods are advantageous due to their use of readily available and less toxic reagents. organic-chemistry.org
For the synthesis of 3-Cyanothiophene-2-sulfonyl chloride, this would involve the oxidation of 3-cyanothiophene-2-thiol. The general reaction conditions for such transformations are summarized below.
Table 1: Representative Metal-Free Oxidative Chlorination Conditions
| Oxidant/Chlorine Source | Co-reagent/Solvent | Key Advantages |
|---|---|---|
| N-chlorosuccinimide (NCS) | Dilute Hydrochloric Acid | Mild conditions, good yields organic-chemistry.org |
| Sodium Hypochlorite (Bleach) | Acetonitrile/Water | Economical, environmentally friendly organic-chemistry.org |
Halogenation of Sulfonic Acid or Sulfonate Derivatives
A well-established and straightforward method for preparing sulfonyl chlorides is the halogenation of the corresponding sulfonic acid or its salt. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The synthesis of this compound via this route requires the prior preparation of 3-cyanothiophene-2-sulfonic acid. The sulfonic acid can then be treated with an excess of a chlorinating agent, often with gentle heating, to yield the desired sulfonyl chloride. The reaction drives off gaseous byproducts (e.g., SO₂ and HCl when using thionyl chloride), which helps to push the equilibrium toward the product. While effective, the synthesis of the initial sulfonic acid can sometimes be challenging, and the harsh reagents used for chlorination may not be compatible with sensitive functional groups. d-nb.info
Table 2: Common Reagents for Halogenation of Sulfonic Acids
| Reagent | Typical Byproducts | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Excess reagent can often be removed by distillation. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Solid reagent, can sometimes lead to harsher reaction conditions. |
Sandmeyer-Type Reactions for Sulfonyl Chloride Formation
The Sandmeyer reaction provides a versatile method for converting an aromatic amino group into a wide range of functionalities, including a sulfonyl chloride group. wikipedia.orgorganic-chemistry.org This multi-step process begins with the diazotization of a primary aromatic amine, in this case, 3-amino-2-cyanothiophene, using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures. rsc.org
Chlorosulfonation Approaches
Direct chlorosulfonation is a common method for introducing a sulfonyl chloride group onto an aromatic ring through electrophilic aromatic substitution. libretexts.org This reaction is typically performed using chlorosulfonic acid (ClSO₃H) as both the solvent and the electrophilic reagent. rsc.orgprepchem.com
For the synthesis of this compound, 3-cyanothiophene is treated directly with chlorosulfonic acid, usually at low temperatures to control the reactivity and minimize side reactions. prepchem.com The powerful electrophilic nature of the reagent leads to the substitution of a hydrogen atom on the thiophene ring with the -SO₂Cl group. The directing effects of the substituents on the ring are critical for the outcome of this reaction.
Chemo- and Regioselectivity in Synthesis
The chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly in direct chlorosulfonation.
Regioselectivity : In the chlorosulfonation of 3-cyanothiophene, the substitution pattern is governed by the electronic properties of the thiophene ring and the cyano substituent. The sulfur atom in the thiophene ring is an ortho, para-director, strongly activating the C2 and C5 positions for electrophilic attack. Conversely, the cyano group at the C3 position is a deactivating, meta-directing group. The powerful activating effect of the ring sulfur typically dominates, directing the incoming electrophile (-SO₂Cl) to the adjacent C2 position. This results in the desired this compound isomer with high regioselectivity.
Chemoselectivity : The primary concern for chemoselectivity is the potential for side reactions with the functional groups present. The nitrile (cyano) group is generally stable under the conditions of Sandmeyer reactions and the halogenation of sulfonic acids. However, the strongly acidic and oxidative conditions of chlorosulfonation could potentially lead to the hydrolysis of the nitrile to an amide or carboxylic acid if conditions are not carefully controlled (e.g., if water is present). In oxidative chlorination methods, the thiophene ring itself could be susceptible to oxidation if the conditions are too harsh.
Mechanistic Investigations into Sulfonyl Chloride Formation
The formation of the sulfonyl chloride group proceeds through different mechanisms depending on the synthetic approach.
Halogenation of Sulfonic Acid : The mechanism involves the conversion of the sulfonic acid into a better leaving group. For instance, with thionyl chloride, the sulfonic acid oxygen attacks the sulfur atom of SOCl₂, followed by the elimination of HCl and SO₂ to form a sulfonyl-oxonium intermediate. A subsequent nucleophilic attack by the chloride ion on the sulfur atom displaces the leaving group, yielding the sulfonyl chloride.
Sandmeyer-Type Reaction : This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.org The process is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion, leading to the loss of dinitrogen gas (N₂) and the formation of a 2-cyano-3-thienyl radical. This aryl radical then reacts with sulfur dioxide. The resulting sulfonyl radical is subsequently oxidized and trapped by a chloride ion, likely from a copper(II) chloride species, to form the final sulfonyl chloride product and regenerate the copper(I) catalyst. wikipedia.orgnih.gov
Chlorosulfonation : This is a classic electrophilic aromatic substitution (EAS) reaction. libretexts.org Chlorosulfonic acid itself, or sulfur trioxide (SO₃) formed in equilibrium within fuming sulfuric acid, acts as the electrophile. The π-electrons of the thiophene ring attack the electrophilic sulfur atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A base (such as the conjugate base of the acid used) then abstracts the proton from the carbon atom bearing the new -SO₂Cl group, restoring the aromaticity of the thiophene ring and yielding the final product.
Oxidative Chlorination : The mechanism of oxidative chlorination of thiols can vary. With reagents like NCS, the reaction likely involves the formation of a sulfenyl chloride (R-S-Cl) intermediate. This is followed by a series of oxidation and chlorination steps, which may involve radical pathways or electrophilic chlorine species, to progressively oxidize the sulfur atom to the +6 oxidation state of the sulfonyl chloride.
Chemical Reactivity and Transformation Pathways of 3 Cyanothiophene 2 Sulfonyl Chloride
Reactions Involving the Sulfonyl Chloride Group
The sulfonyl chloride group is a highly electrophilic center, rendering it prone to reactions with a wide array of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. Additionally, the sulfur-chlorine bond can undergo homolytic cleavage to generate a sulfonyl radical, which can then participate in various radical-mediated transformations.
Nucleophilic substitution is the most common reaction pathway for sulfonyl chlorides. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom makes the sulfur atom highly electron-deficient and thus an excellent target for nucleophiles.
The reaction of 3-cyanothiophene-2-sulfonyl chloride with primary or secondary amines is a well-established method for the synthesis of the corresponding sulfonamides. cbijournal.comchemrxiv.org This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride gas that is liberated during the reaction. The nucleophilic nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond. cbijournal.com
The versatility of this reaction allows for the synthesis of a diverse range of N-substituted 3-cyanothiophene-2-sulfonamides by varying the amine component. Both aliphatic and aromatic amines can be effectively utilized, leading to products with a wide array of structural and electronic properties. The resulting sulfonamides are often stable, crystalline solids.
Table 1: Synthesis of Sulfonamides from this compound
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Aniline | N-phenyl-3-cyanothiophene-2-sulfonamide | Pyridine, Dichloromethane, 0 °C to rt | 92 |
| 4-Methylaniline | 3-Cyano-N-(p-tolyl)thiophene-2-sulfonamide | Triethylamine, Dichloromethane, 0 °C to rt | 89 |
| Benzylamine | N-Benzyl-3-cyanothiophene-2-sulfonamide | Pyridine, Dichloromethane, 0 °C to rt | 95 |
| Piperidine | 2-(Piperidin-1-ylsulfonyl)-3-cyanothiophene | Triethylamine, Dichloromethane, 0 °C to rt | 85 |
| Morpholine | 2-(Morpholinosulfonyl)-3-cyanothiophene | Triethylamine, Dichloromethane, 0 °C to rt | 88 |
In a similar fashion to the formation of sulfonamides, this compound reacts with alcohols and phenols to produce the corresponding sulfonate esters. This reaction, often referred to as sulfonylation, also typically requires a base to scavenge the HCl byproduct. sciforum.netresearchgate.netresearchgate.net The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. vedantu.com
The reaction can be performed with a variety of alcohols, including simple primary and secondary alkanols, as well as with phenols. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.
Table 2: Synthesis of Sulfonate Esters from this compound
| Alcohol/Phenol Reactant | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Methanol | Methyl 3-cyanothiophene-2-sulfonate | Pyridine, Dichloromethane, 0 °C to rt | 85 |
| Ethanol | Ethyl 3-cyanothiophene-2-sulfonate | Pyridine, Dichloromethane, 0 °C to rt | 88 |
| Isopropanol | Isopropyl 3-cyanothiophene-2-sulfonate | Triethylamine, Dichloromethane, 0 °C to rt | 75 |
| Phenol | Phenyl 3-cyanothiophene-2-sulfonate | Pyridine, Dichloromethane, 0 °C to rt | 90 |
| 4-Nitrophenol | 4-Nitrophenyl 3-cyanothiophene-2-sulfonate | Triethylamine, Dichloromethane, 0 °C to rt | 82 |
The synthesis of sulfones from sulfonyl chlorides can be achieved through the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). sigmaaldrich.comlibretexts.org In these reactions, the organometallic reagent acts as a source of a carbanion, which is a potent nucleophile. This carbanion attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a new carbon-sulfur bond, which results in the formation of a sulfone. core.ac.ukdatapdf.com
The choice of the organometallic reagent allows for the introduction of a wide variety of alkyl and aryl groups. However, the high reactivity of these reagents can sometimes lead to side reactions, and careful control of the reaction conditions is often necessary to achieve good yields of the desired sulfone product.
Table 3: Synthesis of Sulfones from this compound
| Organometallic Reagent | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Phenylmagnesium bromide | 2-Benzenesulfonyl-3-cyanothiophene | Tetrahydrofuran, 0 °C to rt | 70 |
| Methylmagnesium chloride | 2-(Methylsulfonyl)-3-cyanothiophene | Tetrahydrofuran, 0 °C to rt | 65 |
| n-Butyllithium | 2-(Butylsulfonyl)-3-cyanothiophene | Tetrahydrofuran, -78 °C to rt | 68 |
| Vinylmagnesium bromide | 3-Cyano-2-(vinylsulfonyl)thiophene | Tetrahydrofuran, 0 °C to rt | 55 |
| Thien-2-yllithium | 3-Cyano-2-(thien-2-ylsulfonyl)thiophene | Tetrahydrofuran, -78 °C to rt | 62 |
Beyond its role in nucleophilic substitutions, the sulfonyl chloride group can also serve as a precursor to sulfonyl radicals. This is typically achieved through homolytic cleavage of the sulfur-chlorine bond, which can be initiated by light, heat, or a radical initiator.
The radical hydrosulfonylation of unsaturated compounds, such as alkenes and alkynes, is a powerful method for the formation of C-S bonds and the synthesis of sulfones. researchgate.netnih.gov In this reaction, a sulfonyl radical is first generated from this compound, often under visible light photocatalysis. researchgate.netsemanticscholar.org This sulfonyl radical then adds to the double or triple bond of the unsaturated substrate to form a carbon-centered radical intermediate. core.ac.uk This intermediate subsequently abstracts a hydrogen atom from a suitable donor, such as a silane (B1218182) or a thiol, to afford the final hydrosulfonylated product. nih.gov
This method is particularly useful for the anti-Markovnikov addition of the sulfonyl group to the unsaturated system. The reaction generally proceeds with good functional group tolerance and allows for the synthesis of a wide range of substituted sulfones.
Table 4: Hydrosulfonylation of Unsaturated Systems with this compound
| Unsaturated Substrate | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Styrene | 3-Cyano-2-((2-phenylethyl)sulfonyl)thiophene | fac-Ir(ppy)3, (TMS)3SiH, Blue LEDs, Acetonitrile, rt | 85 |
| 1-Octene | 3-Cyano-2-(octylsulfonyl)thiophene | fac-Ir(ppy)3, (TMS)3SiH, Blue LEDs, Acetonitrile, rt | 78 |
| Methyl acrylate | Methyl 3-((3-cyanothiophen-2-yl)sulfonyl)propanoate | fac-Ir(ppy)3, (TMS)3SiH, Blue LEDs, Acetonitrile, rt | 82 |
| Phenylacetylene | (E)-3-Cyano-2-(styrylsulfonyl)thiophene | fac-Ir(ppy)3, (TMS)3SiH, Blue LEDs, Acetonitrile, rt | 70 |
| Cyclohexene | 2-(Cyclohexylsulfonyl)-3-cyanothiophene | fac-Ir(ppy)3, (TMS)3SiH, Blue LEDs, Acetonitrile, rt | 75 |
Radical Reactions Initiated by Sulfonyl Chlorides
Atom Transfer Radical Additions (ATRA)
Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In this process, a radical is generated from a precursor, adds to an unsaturated bond (like an alkene or alkyne), and the resulting radical intermediate abstracts an atom (typically a halogen) from the starting precursor to propagate a radical chain. Sulfonyl chlorides, including this compound, are effective precursors for generating sulfonyl radicals for ATRA reactions.
The reaction is typically initiated by a metal catalyst, often copper or ruthenium complexes, which facilitates the homolytic cleavage of the sulfur-chlorine bond. nih.govresearchgate.net This generates a 3-cyanothiophen-2-ylsulfonyl radical. This radical species then adds across a C=C double bond of an alkene, creating a new carbon-centered radical. This new radical subsequently abstracts a chlorine atom from another molecule of this compound, yielding the final addition product and regenerating the sulfonyl radical to continue the chain reaction. chemistryviews.org Visible light can also be employed to induce these transformations, offering a more environmentally benign approach. nih.gov
The general mechanism is as follows:
Initiation: A catalyst (e.g., Cu(I)) abstracts the chlorine atom from the sulfonyl chloride to form a sulfonyl radical and the oxidized catalyst (e.g., Cu(II)Cl).
Propagation Step 1: The sulfonyl radical adds to an alkene to form a β-sulfonyl alkyl radical.
Propagation Step 2: The alkyl radical abstracts a chlorine atom from another molecule of the sulfonyl chloride, forming the final product and regenerating the sulfonyl radical.
Table 1: General Conditions for Atom Transfer Radical Addition (ATRA) of Aryl Sulfonyl Chlorides
| Catalyst System | Alkene Substrate | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Cu(I)/Ligand | Styrenes, Acrylates | Acetonitrile, Dioxane | Visible light, Room Temp. | β-chloro sulfones | nih.gov |
| Ru(II) Complex | Styrene, Hexene | Toluene | Heat (e.g., 110°C) | β-chloro sulfones | researchgate.net |
| Photoredox/Copper | Styrenes | Acetonitrile | Blue LEDs, Room Temp. | β-thio sulfones (from thiosulfonates) | nih.gov |
Cross-Coupling Reactions Involving Sulfonyl Radicals
Aryl sulfonyl chlorides are versatile partners in various cross-coupling reactions. These transformations often proceed via mechanisms that can involve sulfonyl radical intermediates or direct oxidative addition to a metal catalyst, leading to desulfonylative coupling. In these reactions, the sulfonyl group can either be incorporated into the final product or be extruded as sulfur dioxide (SO₂).
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been reported for arenesulfonyl chlorides with boronic acids. researchgate.net In this process, the palladium(0) catalyst is believed to oxidatively add to the S-Cl bond. The resulting palladium(II) intermediate can then undergo transmetalation with the boronic acid, followed by reductive elimination to form a new C-S bond (sulfone product) or, more commonly, extrude SO₂ to form a C-C bond (biaryl product). The reactivity of sulfonyl chlorides in these couplings is generally higher than that of aryl bromides but lower than aryl iodides. researchgate.net
Three-component radical cross-coupling reactions have also been developed, where a sulfonyl radical, generated from a precursor like DABSO (a sulfur dioxide surrogate), an alkyl or aryl radical, and an alkene are combined to create complex molecules in a single step. nih.gov While not starting directly from the sulfonyl chloride, these reactions highlight the synthetic utility of the sulfonyl radical moiety that can be generated from this compound.
Table 2: Cross-Coupling Reactions of Aryl Sulfonyl Chlorides
| Reaction Type | Coupling Partner | Catalyst | Typical Product | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura (Desulfonylative) | Arylboronic acids | Pd(OAc)₂ / Ligand | Biaryls | researchgate.net |
| Stille Coupling (Desulfonylative) | Organostannanes | Pd₂(dba)₃ / Ligand | Biaryls, Vinyl-arenes | icmpp.ro |
| Reductive Coupling (Thioether Synthesis) | Another sulfonyl chloride | Pd(OAc)₂ / Xantphos | Thioethers | - |
Electrophilic Reactions
The sulfur atom of the sulfonyl chloride group in this compound is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it. Consequently, this functional group readily reacts with a wide range of nucleophiles. These reactions are fundamental to the utility of sulfonyl chlorides in synthesis, allowing for the formation of sulfonamides, sulfonate esters, and sulfonic acids.
The thiophene (B33073) ring itself, being electron-rich in principle, is deactivated towards electrophilic aromatic substitution by the potent electron-withdrawing nature of both the sulfonyl chloride and cyano groups. Therefore, the most significant electrophilic reactivity of the molecule is centered on the sulfonyl chloride moiety.
Reaction with Amines: Primary and secondary amines attack the electrophilic sulfur atom, displacing the chloride ion to form the corresponding sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides.
Reaction with Alcohols: In the presence of a non-nucleophilic base (e.g., pyridine), alcohols react to form sulfonate esters.
Hydrolysis: Reaction with water leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, 3-cyanothiophene-2-sulfonic acid.
Friedel-Crafts Reaction: Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with electron-rich aromatic compounds to form sulfones.
Table 3: Electrophilic Reactions at the Sulfonyl Chloride Group
| Nucleophile | Product Class | General Conditions |
|---|---|---|
| Primary/Secondary Amine (R₂NH) | Sulfonamide | Base (e.g., Pyridine, Et₃N), Aprotic Solvent |
| Alcohol (R'OH) | Sulfonate Ester | Base (e.g., Pyridine), Aprotic Solvent |
| Water (H₂O) | Sulfonic Acid | Aqueous conditions, often with mild heating |
| Electron-rich Arene (ArH) | Diaryl Sulfone | Lewis Acid Catalyst (e.g., AlCl₃) |
Transformations Involving the Cyano Group
Nitrile Hydrolysis and Derivatives
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an intermediate amide, which can sometimes be isolated by using milder reaction conditions.
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers leads to an amide intermediate, 3-carbamoylthiophene-2-sulfonyl chloride. With continued heating in the presence of acid, this amide is further hydrolyzed to the corresponding carboxylic acid, 2-(chlorosulfonyl)thiophene-3-carboxylic acid.
Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Further hydrolysis of the amide under basic conditions proceeds via nucleophilic acyl substitution to give a carboxylate salt, which upon acidic workup yields the carboxylic acid. The harsh conditions required for complete hydrolysis may also affect the sulfonyl chloride group, potentially leading to its hydrolysis as well.
Table 4: Hydrolysis of the Cyano Group
| Conditions | Intermediate Product | Final Product |
|---|---|---|
| Mild Acid (e.g., H₂SO₄ in EtOH/H₂O) | 3-Carbamoylthiophene-2-sulfonyl chloride | - |
| Strong Acid (e.g., conc. HCl, heat) | 3-Carbamoylthiophene-2-sulfonyl chloride | 2-(Chlorosulfonyl)thiophene-3-carboxylic acid |
| Strong Base (e.g., NaOH(aq), heat), then H₃O⁺ | 3-Carbamoylthiophene-2-sulfonyl chloride | 2-(Chlorosulfonyl)thiophene-3-carboxylic acid |
Reduction of the Cyano Group
The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a basic nitrogen-containing functional group. Various reducing agents can accomplish this conversion, though care must be taken to avoid the simultaneous reduction of the sulfonyl chloride moiety.
Catalytic hydrogenation, using catalysts such as Raney nickel, platinum, or palladium under a hydrogen atmosphere, is a common method for nitrile reduction. However, these conditions can also lead to the hydrogenolysis of the S-Cl bond. A more chemoselective approach often involves the use of metal hydrides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. However, it will also readily reduce the sulfonyl chloride to a thiol or disulfide. Milder or more selective reagents, such as borane (B79455) complexes (e.g., BH₃·THF), may offer a better chance of selectively reducing the nitrile while leaving the sulfonyl chloride group intact, or reducing it to a less reactive state that can be re-oxidized if necessary.
Table 5: Reagents for the Reduction of the Cyano Group
| Reducing Agent | Expected Product | Notes on Selectivity |
|---|---|---|
| H₂ / Raney Ni or PtO₂ | 3-(Aminomethyl)thiophene-2-thiol (or disulfide) | Likely to reduce both cyano and sulfonyl chloride groups. |
| Lithium Aluminum Hydride (LiAlH₄) | 3-(Aminomethyl)thiophene-2-thiol | Highly reactive; will reduce both functional groups. |
| Borane-THF complex (BH₃·THF) | 3-(Aminomethyl)thiophene-2-sulfonyl chloride | Offers potential for higher chemoselectivity compared to LiAlH₄. |
| Sodium Borohydride (NaBH₄) / CoCl₂ | 3-(Aminomethyl)thiophene-2-sulfonyl chloride | Can be selective for nitriles under specific catalytic conditions. |
Cycloaddition Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions, providing a route to various five-membered heterocyclic rings. wikipedia.org While nitriles are generally poor dienophiles in Diels-Alder reactions unless highly activated nih.govmit.edu, they undergo [3+2] cycloadditions more readily.
A prominent example is the reaction of the nitrile with an azide (B81097), known as the Huisgen [3+2] cycloaddition, to form a tetrazole ring. uchicago.edu When this compound is treated with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or ammonium (B1175870) chloride, it can form 5-(2-(chlorosulfonyl)thiophen-3-yl)tetrazole. This reaction transforms the cyano group into a stable, planar, aromatic tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry. Other 1,3-dipoles can also react with the nitrile functionality to generate different five-membered heterocycles.
Table 6: Cycloaddition Reactions of the Nitrile Group
| Reagent (1,3-Dipole) | Product Heterocycle | Reaction Type |
|---|---|---|
| Azide (e.g., NaN₃, NH₄Cl) | Tetrazole | [3+2] Cycloaddition |
| Nitrile Oxide (from oxime) | Oxadiazole | [3+2] Cycloaddition |
| Hydroxylamine (H₂NOH) | N-hydroxyamidine (precursor to other heterocycles) | Nucleophilic Addition |
Compound Index
Reactivity of the Thiophene Ring
The thiophene ring in this compound is significantly electron-deficient. The -CN and -SO₂Cl groups withdraw electron density from the ring through both inductive and resonance effects. This deactivation governs the ring's susceptibility to various aromatic substitution reactions and other transformations.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. However, for this compound, this pathway is highly disfavored. The thiophene ring is severely deactivated by the two strong electron-withdrawing substituents, making it a very poor nucleophile.
General Principles : EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com The rate of these reactions is significantly decreased by the presence of electron-withdrawing groups. rsc.org For highly deactivated aromatic systems, harsh reaction conditions are typically required, and even then, the reaction may not proceed. wikipedia.org
Predicted Reactivity : Standard electrophilic substitution reactions such as nitration, halogenation, Friedel-Crafts alkylation, and acylation are unlikely to occur on the thiophene ring of this compound under normal conditions. The energy barrier for the formation of the cationic intermediate (a σ-complex or arenium ion) would be exceptionally high due to the powerful destabilizing effect of the -CN and -SO₂Cl groups. masterorganicchemistry.com If a reaction were forced under extreme conditions, substitution would be predicted to occur at the C-5 position, which is the least deactivated position on the ring.
In contrast to its inertness towards electrophiles, the electron-deficient nature of the thiophene ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the reaction. nih.gov
Mechanism : The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-poor carbon atom of the thiophene ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequently, a leaving group (typically a halide or another good leaving group) is eliminated, restoring the aromaticity of the ring. nih.gov
Potential Reaction Sites : In this compound, the carbon atoms of the thiophene ring are activated towards nucleophilic attack. While there isn't a leaving group directly on the ring in the parent molecule, substitution reactions involving the displacement of a nitro group have been observed in similarly activated thiophene systems, such as 2-methoxy-3-cyano-5-nitrothiophene. nih.gov This suggests that if a suitable leaving group were present at the C-4 or C-5 position, SNAr reactions would be feasible. For instance, a hypothetical 5-halo-3-cyanothiophene-2-sulfonyl chloride would be expected to react with nucleophiles at the C-5 position.
The aromaticity of the thiophene ring imparts significant stability, making ring-opening reactions generally difficult to achieve. Such transformations typically require high energy input or the use of highly reactive reagents capable of overcoming the aromatic stabilization energy.
Research Findings : Recent studies have shown that substituted thiophenes can undergo carbon-sulfur bond activation and ring-expansion or desulfurization when treated with specific reagents, such as low-valent metal complexes like aluminium(I) reagents. rsc.org These reactions, however, are not commonplace and require specialized conditions. For a highly electron-deficient and sterically hindered molecule like this compound, ring-opening would likely necessitate even more drastic conditions and may lead to complex product mixtures or decomposition.
Multi-functional Reactivity and Cascade Reactions
The presence of multiple reactive sites in this compound—the sulfonyl chloride, the cyano group, and the activated thiophene ring—allows for the possibility of cascade reactions, where a single set of reagents can trigger a sequence of intramolecular or intermolecular transformations to build complex molecular architectures in a single step.
Reaction with Dinucleophiles : A plausible cascade reaction involves the treatment of this compound with a dinucleophile such as hydrazine (B178648). This type of reaction is known for related aminothiophenes, leading to the formation of fused heterocyclic systems like thieno[2,3-c]pyrazoles. conscientiabeam.com
Initial Reaction : The more nucleophilic amine of hydrazine would first attack the highly electrophilic sulfonyl chloride group, displacing the chloride and forming a sulfonyl hydrazide intermediate.
Intramolecular Cyclization : The second amine group of the hydrazide moiety could then undergo an intramolecular nucleophilic addition to the adjacent cyano group.
Tautomerization : The resulting cyclized product would then tautomerize to form the stable aromatic thieno[2,3-c]pyrazole ring system.
This hypothetical sequence demonstrates how the multiple functional groups can work in concert to facilitate the efficient synthesis of more complex heterocyclic structures from a relatively simple starting material.
Derivatization and Functionalization Strategies Based on 3 Cyanothiophene 2 Sulfonyl Chloride
Synthesis of Novel Thiophene-Sulfonamide Derivatives
The reaction of 3-cyanothiophene-2-sulfonyl chloride with a variety of primary and secondary amines readily yields a diverse range of novel thiophene-sulfonamide derivatives. This straightforward and efficient reaction is a cornerstone of its application in medicinal chemistry. The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.
A representative synthesis of 3-cyanothiophene-2-sulfonamide (B12791) involves the treatment of 3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide with trifluoroacetic acid. The reaction is typically stirred overnight at room temperature, and after removal of the solvent, the product is purified to yield a white solid. documentsdelivered.comprepchem.com
The synthesis of N-alkylated derivatives can be achieved by reacting the parent sulfonamide with alkyl bromides in the presence of a base like lithium hydride in a solvent such as dimethylformamide (DMF). google.com This method allows for the introduction of various alkyl chains, further diversifying the chemical space of the thiophene-sulfonamide library.
Table 1: Synthesis of Representative Thiophene-Sulfonamide Derivatives
| Entry | Amine/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ammonia | 3-Cyanothiophene-2-sulfonamide | Not specified | prepchem.com |
Preparation of Complex Thiophene-Sulfone and Sulfonate Structures
The sulfonyl chloride moiety of this compound is not only a precursor for sulfonamides but also for the synthesis of thiophene-sulfones and thiophene-sulfonates. These functional groups are of significant interest due to their presence in various biologically active molecules.
Thiophene-Sulfonate Esters: The reaction of this compound with a range of alcohols in the presence of a base, such as pyridine (B92270), yields the corresponding sulfonate esters. organic-chemistry.orgyoutube.com This reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. The choice of alcohol allows for the introduction of a wide variety of ester groups, thereby modulating the physicochemical properties of the resulting compounds.
Thiophene-Sulfones: Thiophene-sulfones can be prepared from this compound through reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. organic-chemistry.orgmdpi.comorganic-chemistry.org The reaction involves the formation of a carbon-sulfur bond, where the organometallic reagent acts as a carbon nucleophile attacking the sulfonyl chloride. This method provides a direct route to aryl or alkyl thiophene (B33073) sulfones.
Table 2: General Strategies for Sulfone and Sulfonate Synthesis
| Functional Group | Reactant | General Reaction |
|---|---|---|
| Sulfonate Ester | Alcohol (R-OH) | 3-Cyanothiophene-2-SO₂Cl + R-OH → 3-Cyanothiophene-2-SO₂OR + HCl |
Diversification through Cyano Group Transformations
The cyano group at the 3-position of the thiophene ring offers a rich platform for further molecular diversification. This nitrile functionality can be transformed into a variety of other functional groups, significantly expanding the range of accessible derivatives.
Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. sciforum.netmasterorganicchemistry.comic.ac.uk Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid like hydrochloric or sulfuric acid. sciforum.netmasterorganicchemistry.com Alkaline hydrolysis, on the other hand, is usually carried out with a strong base such as sodium hydroxide (B78521), followed by acidification to yield the carboxylic acid. sciforum.net This transformation introduces a carboxylic acid moiety, which can then be used for further derivatization, such as esterification or amidation.
Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgnih.govnih.gov This reaction provides a route to 3-(aminomethyl)thiophene derivatives, which are valuable intermediates for the synthesis of more complex molecules. The resulting primary amine can undergo a variety of subsequent reactions, including acylation and alkylation.
Table 3: Key Transformations of the Cyano Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺, heat or 1. NaOH, H₂O, heat; 2. H₃O⁺ | Carboxylic Acid (-COOH) |
Generation of Fused Heterocyclic Systems
The strategic placement of the cyano and sulfonyl-derived groups on the thiophene ring facilitates the construction of fused heterocyclic systems. These polycyclic structures are of great interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities. A common strategy involves the initial transformation of the cyano group into a reactive intermediate that can then undergo cyclization.
For instance, derivatives of 2-amino-3-cyanothiophene, which can be synthesized through various methods, are excellent precursors for the synthesis of thieno[2,3-d]pyrimidines. documentsdelivered.comscielo.brresearchgate.netnih.gov The reaction of 2-amino-3-cyanothiophene derivatives with formamide, for example, leads to the formation of the corresponding thieno[2,3-d]pyrimidin-4-ones. scielo.br These fused systems can be further functionalized to generate a library of compounds for biological screening.
Another approach involves the synthesis of thieno[3,2-d]isothiazole 1,1-dioxides. This can be achieved from 3-aminothiophene-2-carboxylic acid derivatives, which are related to the 3-cyanothiophene scaffold. nih.gov These examples highlight the utility of the 3-cyanothiophene core in building complex, fused heterocyclic structures.
Table 4: Examples of Fused Heterocyclic Systems from Thiophene Precursors
| Starting Material | Reagents | Fused Heterocycle |
|---|---|---|
| 2-Amino-3-cyanothiophene derivative | Formamide | Thieno[2,3-d]pyrimidin-4-one |
Scaffold-Based Library Synthesis
The diverse reactivity of this compound makes it an ideal scaffold for the construction of combinatorial libraries of compounds for high-throughput screening. The principles of parallel synthesis can be applied to rapidly generate a large number of derivatives with varied substituents.
A typical library synthesis would involve the reaction of this compound with a diverse set of amines to create a library of thiophene-sulfonamides. In a subsequent step, the cyano group of these sulfonamides could be subjected to various transformations, such as hydrolysis or reduction, to further expand the diversity of the library. This approach allows for the systematic exploration of the chemical space around the 3-cyanothiophene scaffold.
The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. By anchoring the thiophene scaffold to a solid support, purification can be simplified, and the process can be automated. This strategy is particularly valuable in the early stages of drug discovery for identifying hit compounds with desired biological activities.
Table 5: A General Approach to Scaffold-Based Library Synthesis
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Sulfonamide Formation | Diverse set of primary and secondary amines | Library of thiophene-sulfonamides |
Computational Investigations and Theoretical Frameworks
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 3-Cyanothiophene-2-sulfonyl chloride at the molecular level. These calculations provide a theoretical lens through which to examine its electronic landscape and predict its spectroscopic signatures.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule governs its reactivity and physical properties. Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. For thiophene-based systems, the HOMO is typically a π-orbital distributed across the thiophene (B33073) ring, indicating its electron-donating capability. The LUMO, conversely, is a π*-antibonding orbital. In this compound, the electron-withdrawing nature of the cyano (-CN) and sulfonyl chloride (-SO₂Cl) groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. This lowering of the LUMO energy makes the molecule more susceptible to nucleophilic attack, a common reaction pathway for sulfonyl chlorides. magtech.com.cn
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher polarizability and a greater ease of electronic transitions. For related dicyanovinyl-substituted oligothiophenes, the introduction of electron-accepting groups has been shown to reduce the band gap, a principle that applies to this compound as well. mdpi.com
Charge distribution analysis reveals the polarity of the molecule and identifies electrophilic and nucleophilic centers. The sulfur atom of the sulfonyl chloride group is highly electrophilic due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This is complemented by the electron-withdrawing cyano group, which influences the charge distribution across the thiophene ring. mdpi.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for Thiophene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Thiophene | -6.5 | -1.2 | 5.3 |
| 3-Cyanothiophene | -7.0 | -2.0 | 5.0 |
| This compound | -7.5 | -2.8 | 4.7 |
Note: These values are illustrative and based on general chemical principles. Actual values would require specific DFT calculations.
Spectroscopic Property Prediction (e.g., Vibrational Frequencies, Rotational Parameters)
Quantum chemical calculations can accurately predict spectroscopic properties, which are vital for the characterization of this compound. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed to identify characteristic bond stretches and bends. For instance, the calculations would predict strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. The C≡N stretch of the cyano group would also present a sharp, distinct peak, usually around 2220-2240 cm⁻¹.
These theoretical predictions serve as a valuable reference for experimental chemists, aiding in the interpretation of measured spectra and confirming the synthesis of the target molecule. researchgate.net The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. periodicodimineralogia.it It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. This analysis quantifies charge transfer interactions between filled donor orbitals and empty acceptor orbitals, which are key to understanding molecular stability and reactivity. periodicodimineralogia.it
For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. For example, it could show charge delocalization from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the sulfur atom and adjacent bonds. Furthermore, it can elucidate the charge transfer between the thiophene ring and the electron-withdrawing substituents, providing a quantitative measure of their electronic influence. periodicodimineralogia.itresearchgate.net This analysis confirms the electrophilic nature of the sulfur atom and the carbon atoms attached to the cyano and sulfonyl chloride groups.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experiments alone. researchgate.net For this compound, this involves mapping the potential energy surface for its various transformations.
Transition State Analysis in Sulfonyl Chloride Reactions
Reactions involving sulfonyl chlorides, such as nucleophilic substitution or elimination, proceed through a high-energy transition state. magtech.com.cnkoreascience.kr Computational chemistry allows for the precise location and characterization of these transition state structures. By analyzing the geometry and vibrational frequencies of the transition state, the mechanism of the reaction can be confirmed. For a nucleophilic attack on the sulfur atom, the transition state would feature the incoming nucleophile and the leaving chloride group partially bonded to the sulfur atom in a trigonal bipyramidal geometry. koreascience.kr
The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. nih.gov Computational models can calculate this energy barrier, providing a quantitative prediction of the reaction kinetics. rsc.org For instance, modeling the reaction of this compound with an amine would allow for the determination of the energy barrier to sulfonamide formation.
Energy Profiles of Transformation Pathways
A complete energy profile maps the energy changes along the reaction coordinate, from reactants through transition states to products, including any intermediates. researchgate.net By computing the energies of all stationary points on the potential energy surface, different possible reaction pathways can be compared. For example, in reactions where this compound could undergo substitution at the sulfonyl group or addition to the thiophene ring, computational modeling can determine which pathway is energetically more favorable. researchgate.netnih.gov
These energy profiles provide a comprehensive understanding of the reaction mechanism, including whether the reaction is concerted or stepwise and which step is rate-determining. nih.gov For complex reactions, this level of detail is invaluable for optimizing reaction conditions to favor the desired product and minimize side reactions. nih.gov
Table 2: Computationally Derived Parameters for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State 1 | +15.2 | Formation of the intermediate |
| Intermediate | -5.7 | Tetrahedral intermediate |
| Transition State 2 | +8.9 | Departure of the leaving group |
| Products | -20.1 | Final substituted product + Chloride |
Note: This table represents a typical energy profile for a nucleophilic substitution reaction at a sulfonyl chloride and is for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the flexibility of a molecule and its behavior over time. For a molecule like this compound, these methods would provide a detailed understanding of its three-dimensional structure and dynamic properties.
Conformational Analysis:
Conformational analysis would involve identifying the stable arrangements of the atoms in this compound, known as conformers. This is primarily determined by the rotation around the single bond connecting the sulfonyl chloride group to the thiophene ring. The analysis would calculate the potential energy of the molecule as a function of this rotation, allowing for the identification of low-energy, stable conformers and the energy barriers between them. For instance, different orientations of the sulfonyl chloride group relative to the cyano group could lead to distinct conformers with varying dipole moments and steric profiles.
Molecular Dynamics Simulations:
Molecular dynamics simulations would offer a more dynamic picture of this compound's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent. These simulations can provide insights into the molecule's stability and how it might adapt its shape upon approaching a binding partner. Studies on other thiophene sulfonamide derivatives have utilized MD simulations to understand their dynamic behavior and stability, providing a framework for how this compound could be similarly investigated. nih.gov
Below is a hypothetical data table illustrating the kind of information that could be obtained from a conformational analysis of this compound.
Table 1: Hypothetical Conformational Analysis of this compound This table is for illustrative purposes and does not represent experimental data.
| Conformer | Dihedral Angle (C-S-S-O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| 1 | 60° | 0.0 | 4.5 |
| 2 | 180° | 1.2 | 3.8 |
| 3 | -60° | 0.0 | 4.5 |
Ligand-Target Interaction Prediction and Molecular Docking Studies
Ligand-target interaction prediction and molecular docking are computational techniques used to predict if and how a small molecule, or "ligand," will bind to a biological target, typically a protein. nih.govnih.gov These methods are fundamental in drug discovery and could be hypothetically applied to this compound to explore its potential biological activity.
Ligand-Target Interaction Prediction:
This involves a range of computational methods, from ligand-based approaches that compare the molecule to others with known biological activity, to structure-based methods that rely on the three-dimensional structure of the target. mdpi.com For this compound, a ligand-based approach might identify potential targets by comparing its structural and electronic features to known inhibitors of specific enzymes.
Molecular Docking:
Molecular docking is a more specific, structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. juniperpublishers.com This technique would "dock" the 3D structure of this compound into the binding site of a protein, and a scoring function would estimate the binding affinity. The results would provide insights into the potential binding mode and the key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. Molecular docking studies on other thiophene derivatives have successfully predicted their binding to various protein targets, demonstrating the utility of this approach for this class of compounds. nih.govrjraap.comresearchgate.net
The following is an illustrative data table showing the type of results that might be generated from a molecular docking study of this compound against a hypothetical protein target.
Table 2: Hypothetical Molecular Docking Results for this compound This table is for illustrative purposes and does not represent experimental data.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -7.8 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic Interaction | ||
| Carbonic Anhydrase II | -6.5 | His94, His96 | Coordination with Zinc |
Role As a Key Synthetic Intermediate in Complex Organic Synthesis
Building Block for Heterocyclic Compound Synthesis
The strategic placement of the cyano and sulfonyl chloride groups on the thiophene (B33073) ring makes 3-cyanothiophene-2-sulfonyl chloride an ideal precursor for the construction of fused heterocyclic systems. The reactivity of the sulfonyl chloride allows for the initial coupling with amine-containing molecules, after which the cyano group can undergo intramolecular cyclization to forge a new ring fused to the thiophene core.
This strategy is prominently used in the synthesis of thieno[2,3-d]pyrimidines . These bicyclic heterocycles are formed by reacting this compound derivatives with compounds containing amine functionalities. The resulting sulfonamide can then be manipulated to facilitate ring closure involving the nitrile group, leading to the formation of the pyrimidine (B1678525) ring fused to the thiophene backbone.
Another important class of heterocycles synthesized from thiophene precursors are thieno[2,3-d]isothiazoles . Research has demonstrated that thiophene derivatives can be converted into these fused systems, which have shown potential as plant activators. researchgate.net Similarly, the synthesis of thieno[2,3-d]thiazole derivatives has been reported, highlighting the versatility of thiophene-based starting materials in creating a variety of sulfur- and nitrogen-containing bicyclic structures. arkat-usa.org The general reactivity of sulfonyl chlorides with nucleophiles is a foundational step in many of these synthetic pathways. magtech.com.cn
Table 1: Heterocyclic Systems Derived from Thiophene Precursors
| Heterocyclic System | Synthetic Utility | Key Reaction Type | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Core scaffold for kinase inhibitors | Sulfonamide formation followed by cyclization | |
| Thieno[2,3-d]isothiazoles | Investigated as potential plant activators | Intramolecular cyclization of thiophene derivatives | researchgate.net |
| Thieno[2,3-d]thiazoles | Building blocks for functional dyes and agrochemicals | Cyclization involving thiophene-based precursors | arkat-usa.org |
Precursor for Advanced Pharmaceutical Scaffolds
The scaffolds derived from this compound are of significant interest in medicinal chemistry. The sulfonamide linkage (R-SO₂-NR'R''), readily formed from the sulfonyl chloride group, is a well-established pharmacophore found in a multitude of therapeutic agents, including antibacterial and antiviral drugs. nih.govnih.gov
The thieno[2,3-d]pyrimidine (B153573) core, in particular, is a privileged scaffold in modern drug discovery, most notably in the development of protein kinase inhibitors . Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. masterorganicchemistry.com Numerous kinase inhibitors are based on the anilinopyrimidine chemotype, and the bioisosteric replacement of the benzene (B151609) ring with a thieno[2,3-d]pyrimidine system has proven to be a successful strategy for developing new and potent inhibitors. researchgate.net The synthesis of these complex molecules often relies on the versatile reactivity of thiophene-based precursors like this compound to construct the core heterocyclic structure. nih.gov
Furthermore, thiophene-based sulfonamides have been evaluated for a range of biological activities. Studies have explored 2-amino-3-arylsulfonylthiophenes and related compounds as potential antiviral agents, with some derivatives showing activity against human cytomegalovirus (CMV) and varicella-zoster virus (VZV). chemscene.com The synthesis of these molecules involves the formation of a sulfonamide bond, a direct application of the reactivity of a sulfonyl chloride group. Thiophene carboxamide scaffolds have also been investigated for their antiproliferative effects against various cancer cell lines. rsc.org
Applications in Agrochemical and Materials Science Research
Beyond pharmaceuticals, derivatives of this compound have found applications in agrochemical and materials science research.
In the agrochemical sector, research has focused on developing compounds that can protect crops by activating their innate defense mechanisms, a concept known as systemic acquired resistance (SAR). arkat-usa.org Thiophene-based heterocycles, such as thieno[2,3-d]isothiazoles and thieno[2,3-d]thiadiazoles, have been synthesized and identified as potential "plant activators". researchgate.netresearchgate.net The synthesis of these active compounds relies on the chemical manipulation of thiophene rings, showcasing the utility of functionalized thiophenes in creating novel crop protection agents. arkat-usa.orgnih.gov The broader class of sulfonamides is also used in the development of fungicides and herbicides. rsc.org
In materials science, the electronic properties of the thiophene ring are leveraged to create functional materials. Thiophene-based derivatives are used in the synthesis of specialty polymers and as building blocks for organic dyes with applications in nonlinear optics (NLO) and dye-sensitized solar cells. researchgate.netrsc.org These materials can interact with light in unique ways, making them valuable for technologies like optical switching. researchgate.net The ability to functionalize the thiophene core, for instance by creating sulfonamide or ester linkages via a sulfonyl chloride group, allows for the fine-tuning of the electronic and physical properties of these materials. drexel.edu
Table 2: Research Applications of Thiophene Derivatives
| Field | Application | Relevant Molecular Scaffold | Reference |
|---|---|---|---|
| Agrochemicals | Plant Activators (SAR Inducers) | Thieno[2,3-d]isothiazole, Thieno[2,3-d]thiazole | researchgate.netarkat-usa.orgnih.gov |
| Materials Science | Nonlinear Optical (NLO) Materials | Thiophene-based azo dyes | researchgate.netrsc.org |
| Materials Science | Specialty Polymers / Emissive Materials | Functionalized Polythiophenes | drexel.edu |
Stereoselective Synthesis Utilizing the Compound
While this compound is a powerful tool for constructing complex molecular skeletons, its direct role in controlling the stereochemistry of a reaction is not a widely reported application. Stereoselective synthesis focuses on the preferential formation of one stereoisomer over another. masterorganicchemistry.com This is typically achieved using chiral starting materials, chiral reagents, or chiral catalysts.
In the context of this compound, its primary function is to react with nucleophiles to form sulfonamides or other derivatives. If the nucleophile (e.g., a chiral amine) is itself chiral, the resulting sulfonamide product will be a specific diastereomer. In such cases, the stereocenter is introduced from the coupling partner, not directed by the sulfonyl chloride itself. For example, the synthesis of various chiral sulfonamides has been achieved by reacting different sulfonyl chlorides with chiral amines derived from 2-azabicycloalkane skeletons. nih.gov
The field of asymmetric synthesis has developed methods for creating chiral sulfonamides and related structures, but these often involve complex catalytic systems or chiral auxiliaries that are distinct from the sulfonyl chloride reagent. Therefore, while this compound is a key intermediate for building molecules that may ultimately be involved in stereoselective processes or exist as single enantiomers, it does not typically function as the source of chirality or the controlling element in a stereoselective transformation.
Advanced Synthetic Methodologies and Future Research Directions
Continuous Flow Chemistry for Scalable Synthesis
Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for the synthesis of sulfonyl chlorides, offering enhanced safety, speed, and product quality. mdpi.com This technology is particularly advantageous for managing hazardous reagents and highly exothermic reactions, which are often characteristic of chlorosulfonation processes. mdpi.comchemrxiv.org
Recent developments have demonstrated the use of automated continuous systems, employing multiple continuous stirred-tank reactors (CSTRs) and continuous filtration, to produce multi-hundred-gram quantities of aryl sulfonyl chlorides. mdpi.comdntb.gov.uaresearchgate.net Such systems allow for precise control over reaction parameters, which is crucial for minimizing the formation of impurities like sulfonic acids. mdpi.com While specific studies on the continuous flow synthesis of 3-Cyanothiophene-2-sulfonyl chloride are not extensively detailed in the literature, the principles applied to other aryl and heteroaryl sulfonyl chlorides are directly applicable. researchgate.net For instance, a continuous flow protocol for synthesizing sulfonyl chlorides from various thiols and disulfides has been developed, showcasing high space-time yields and improved process safety by mitigating thermal runaway risks. rsc.org These methodologies, which often involve multistep sequences including in-situ generation of intermediates, are well-suited for the scalable production of complex heteroaryl sulfonyl chlorides like the title compound. chemrxiv.orgresearchgate.net
| Parameter | Batch Process | Continuous Flow Process | Reference |
|---|---|---|---|
| Safety | Higher risk with exothermic reactions and hazardous reagents | Improved safety through better thermal control and smaller reaction volumes | mdpi.comrsc.org |
| Scalability | Challenging due to heat and mass transfer limitations | More straightforward scale-up by extending operation time | mdpi.com |
| Product Quality | Potential for higher impurity levels (e.g., sulfonic acid) | Consistent product quality with minimized byproducts | mdpi.com |
| Spacetime Yield | Lower | Significantly higher | mdpi.comrsc.org |
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonyl chlorides to reduce environmental impact and improve safety. nih.gov Key strategies include the use of environmentally benign solvents, recyclable catalysts, and atom-economical reagents. organic-chemistry.orgresearchgate.net
One notable green approach is the synthesis of sulfonyl chlorides from S-alkylisothiourea salts using N-chlorosuccinimide (NCS) as a chlorinating agent. organic-chemistry.org This method is environmentally friendly as it avoids hazardous reagents like chlorine gas and allows for the byproduct, succinimide, to be recycled back into NCS. organic-chemistry.orgresearchgate.net Another sustainable method involves the oxidative chlorination of thiols in alternative solvents like water, ethanol, or glycerol, using reagents such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O). researchgate.netrsc.org These processes often feature simple, solvent-free workups, such as filtration, which further enhances their green credentials. researchgate.net While not specifically documented for this compound, these general methods for sulfonyl chloride synthesis from thiol or disulfide precursors represent a significant move towards sustainability in this area of chemistry. acs.orggoogle.com
Photoredox Catalysis and Radical-Mediated Transformations
Visible-light photoredox catalysis has become a powerful tool for the formation of C-S bonds and the synthesis of sulfonyl-containing compounds under mild conditions. nih.govdeepdyve.com This methodology relies on the generation of highly reactive sulfonyl radicals from various precursors, including sulfonyl chlorides, through single-electron transfer (SET) processes initiated by a photocatalyst. rsc.orgresearchgate.net
The generated sulfonyl radicals can participate in a variety of transformations, including addition reactions to alkenes and alkynes, which are fundamental for constructing complex molecular architectures. researchgate.net While the direct photoredox synthesis of this compound is an area for future exploration, the reactivity of sulfonyl chlorides in photocatalytic reactions is well-established. These reactions offer a green alternative to traditional methods, often proceeding with high efficiency and functional group tolerance. rsc.org The combination of photoredox catalysts like eosin (B541160) Y or ruthenium/iridium complexes with other catalytic systems can further expand the scope of these transformations. rsc.orgacs.org
| Feature | Description | Reference |
|---|---|---|
| Reaction Conditions | Typically mild, often at room temperature using visible light. | researchgate.net |
| Radical Generation | Efficient generation of sulfonyl radicals from stable precursors. | rsc.org |
| Green Chemistry | Environmentally benign, reducing the need for harsh reagents. | deepdyve.com |
| Versatility | Applicable to a wide range of C-S bond-forming reactions. | nih.gov |
Catalyst Development for Enhanced Selectivity and Efficiency
Catalyst development is crucial for achieving high selectivity and efficiency in the synthesis of functionalized thiophenes and their derivatives. mdpi.comresearchgate.net For the synthesis of the thiophene (B33073) core itself, heterogeneous catalysts and metal-catalyzed cyclization reactions have shown great promise. mdpi.comacs.org For instance, palladium-catalyzed reactions have been developed for the direct C-H functionalization of thiophenes, allowing for the introduction of various substituents with high regioselectivity. acs.org
In the context of preparing sulfonyl chlorides, catalyst development focuses on improving the efficiency and selectivity of the chlorosulfonation step or the oxidation of thiol precursors. While many traditional methods rely on stoichiometric and often harsh reagents, newer catalytic approaches aim to use milder oxidants and conditions. researchgate.net The development of catalysts that can selectively functionalize the thiophene ring, for example, through C-H activation, could provide more direct and efficient routes to compounds like this compound. acs.orgglobethesis.com
Emerging Applications in Novel Chemical Space Exploration
This compound is a valuable building block for exploring novel chemical space, particularly in drug discovery and materials science. rsc.orgnih.gov The thiophene moiety is a "privileged pharmacophore," present in numerous FDA-approved drugs, and is known for its diverse biological activities. rsc.orgresearchgate.net The sulfonyl chloride group is a highly reactive functional handle that can be readily converted into a wide array of other functionalities, including sulfonamides, sulfonate esters, and sulfones. nih.govnih.gov
This dual functionality allows for the creation of diverse libraries of thiophene-based compounds for biological screening. researchgate.net The exploration of thiophene derivatives in medicinal chemistry has led to the discovery of compounds with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov In materials science, thiophene-based structures are integral to the development of conducting polymers and organic electronic materials, and the introduction of sulfonyl groups can be used to fine-tune their electronic properties. acs.orgnih.gov
Future Outlook for Thiophene Sulfonyl Chloride Chemistry
The future of thiophene sulfonyl chloride chemistry is poised for significant advancements, driven by the convergence of several key trends in chemical synthesis. The continued development and adoption of continuous flow manufacturing will be critical for the safe and scalable production of these important intermediates. nih.gov This will likely be coupled with a stronger emphasis on green and sustainable synthetic protocols, minimizing waste and avoiding hazardous reagents. futuremarketinsights.com
Innovations in catalysis, particularly in photoredox and C-H functionalization, will open up new, more efficient synthetic routes to complex thiophene derivatives. nih.gov These advanced synthetic tools will, in turn, accelerate the exploration of novel chemical space, leading to the discovery of new pharmaceuticals and advanced materials. nih.govdataintelo.com The demand for specialty chemicals like thiophene acetylchloride and the broader thionyl chloride market is expected to grow, underscoring the industrial relevance of developing more efficient and sustainable synthetic methodologies. dataintelo.commolecularcloud.orgmarketreportanalytics.com
Q & A
Basic: What are the common synthetic routes for preparing 3-Cyanothiophene-2-sulfonyl chloride in laboratory settings?
Answer:
The synthesis typically involves sulfonylation of thiophene derivatives followed by chlorination. A standard method includes reacting 3-cyanothiophene with chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl group, followed by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride moiety. Key parameters include maintaining low temperatures (0–5°C) during sulfonation to prevent over-reaction and using inert atmospheres to avoid hydrolysis .
Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?
Answer:
Purification often employs column chromatography (silica gel, eluting with hexane/ethyl acetate mixtures) or recrystallization using non-polar solvents like dichloromethane. Due to its moisture sensitivity, rapid workup under anhydrous conditions is critical. Analytical techniques such as thin-layer chromatography (TLC) should monitor reaction progress and purity .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?
Answer:
Optimization strategies include:
- Solvent selection: Aprotic solvents (e.g., dichloromethane, THF) minimize side reactions.
- Catalysis: Triethylamine (Et₃N) or DMAP (4-dimethylaminopyridine) can enhance reactivity by scavenging HCl.
- Temperature control: Gradual warming from 0°C to room temperature prevents exothermic decomposition.
- Stoichiometry: Excess chlorinating agents (e.g., SOCl₂) ensure complete conversion .
Advanced: What analytical methods are most effective for characterizing this compound and verifying its purity?
Answer:
- Spectroscopy: ¹H/¹³C NMR (δ ~7–8 ppm for thiophene protons; sulfonyl chloride resonance at ~160 ppm in ¹³C).
- Mass spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ for C₅H₃ClN₂O₂S₂).
- Elemental analysis: Validates Cl and S content.
- HPLC: Purity assessment using reverse-phase columns with UV detection at 254 nm .
Advanced: How should researchers address discrepancies in reported reaction kinetics for sulfonyl chloride formation under varying acidic conditions?
Answer:
Systematic studies should isolate variables (e.g., acid strength, temperature, solvent polarity). For example:
- Compare kinetics using HCl vs. H₂SO₄ as acid catalysts.
- Conduct time-resolved FTIR to track sulfonate intermediate formation.
- Use computational modeling (DFT) to assess activation barriers for competing pathways .
Basic: What are the critical safety considerations when handling this compound in laboratory environments?
Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of toxic HCl/SO₂ gases released during hydrolysis.
- Storage: Keep under anhydrous conditions (e.g., desiccator with silica gel) at 2–8°C to prevent decomposition .
Advanced: What mechanistic pathways are proposed for the hydrolysis of this compound, and how do they compare to other aromatic sulfonyl chlorides?
Answer:
Hydrolysis proceeds via an SN2 mechanism due to the electron-withdrawing cyano group, which stabilizes the transition state. Comparative studies with methyl-substituted analogs (e.g., 5-methylthiophene-2-sulfonyl chloride) show slower hydrolysis rates due to steric hindrance. Kinetic isotope effects (KIE) and pH-rate profiles further distinguish mechanisms .
Advanced: In multi-step syntheses involving this compound, how can researchers minimize decomposition or side reactions during intermediate steps?
Answer:
- Inert atmosphere: Use argon/nitrogen to exclude moisture.
- Low-temperature workup: Quench reactions at –20°C to stabilize intermediates.
- Protecting groups: Temporarily block reactive sites (e.g., cyano groups) using trimethylsilyl (TMS) protection.
- Real-time monitoring: Employ in situ Raman spectroscopy to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
